molecular formula C9H12ClNOS B2553257 2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide CAS No. 126149-36-8

2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B2553257
CAS No.: 126149-36-8
M. Wt: 217.71
InChI Key: LQONMZBNDVUHIC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide is an organic compound with the molecular formula C9H12ClNOS and a molecular weight of 217.72 g/mol . This compound is characterized by the presence of a thiophene ring, a chloro group, and a propanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves the reaction of 2-(thiophen-2-yl)ethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides, thiol derivatives, and ethers.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The thiophene ring and the amide group play crucial roles in the binding interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(thiophen-3-yl)ethyl]propanamide
  • 2-chloro-N-[2-(furan-2-yl)ethyl]propanamide
  • 2-chloro-N-[2-(pyridin-2-yl)ethyl]propanamide

Uniqueness

2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c1-7(10)9(12)11-5-4-8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQONMZBNDVUHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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